molecular formula C13H10Cl2N2O2 B14363408 3-(3,5-Dichlorophenyl)-1-hydroxy-1-phenylurea

3-(3,5-Dichlorophenyl)-1-hydroxy-1-phenylurea

Katalognummer: B14363408
Molekulargewicht: 297.13 g/mol
InChI-Schlüssel: QGRPLZQQEUYXII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,5-Dichlorophenyl)-1-hydroxy-1-phenylurea is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group and a hydroxyphenylurea moiety, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-1-hydroxy-1-phenylurea typically involves the reaction of 3,5-dichloroaniline with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final compound is purified through recrystallization or chromatography techniques to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,5-Dichlorophenyl)-1-hydroxy-1-phenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(3,5-Dichlorophenyl)-1-hydroxy-1-phenylurea has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of 3-(3,5-Dichlorophenyl)-1-hydroxy-1-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways, leading to alterations in cellular processes and signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(3,5-Dichlorophenyl)-1-hydroxy-1-phenylurea is unique due to its specific combination of dichlorophenyl and hydroxyphenylurea groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C13H10Cl2N2O2

Molekulargewicht

297.13 g/mol

IUPAC-Name

3-(3,5-dichlorophenyl)-1-hydroxy-1-phenylurea

InChI

InChI=1S/C13H10Cl2N2O2/c14-9-6-10(15)8-11(7-9)16-13(18)17(19)12-4-2-1-3-5-12/h1-8,19H,(H,16,18)

InChI-Schlüssel

QGRPLZQQEUYXII-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N(C(=O)NC2=CC(=CC(=C2)Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.